N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
Description
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-11(2)14-8-9-18-17(10-14)21-19(23-18)15-6-5-7-16(12(15)3)20-13(4)22/h5-11H,1-4H3,(H,20,22) |
InChI Key |
PTNDQYLLFVQQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=C(O2)C=CC(=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The isopropyl and methyl groups are introduced through alkylation reactions. The final step involves the acylation of the benzoxazole derivative with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, amines, and oxides, which can further be utilized in various applications .
Scientific Research Applications
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Isopropyl-1,3-benzoxazol-5-yl)acetamide
- N-(1,3-Benzothiazol-2-yl)-2-(5-nitro-1,3-benzoxazol-2-yl)sulfanylacetamide
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
Uniqueness
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its isopropyl and methyl groups enhance its lipophilicity, improving its interaction with biological membranes and increasing its efficacy .
Biological Activity
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics
- Molecular Formula : C24H22N2O3
- Molecular Weight : 386.4 g/mol
- Structural Components : The compound features a benzoxazole moiety, an acetamide group, and a substituted phenyl ring, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several organic reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Halogenated reagents | Presence of base (e.g., NaOH) |
Antimicrobial Properties
This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.
The compound's mechanism of action involves:
- Inhibition of Cell Wall Synthesis : It interacts with enzymes responsible for peptidoglycan synthesis in bacteria.
- Disruption of Membrane Integrity : It affects ergosterol synthesis in fungi.
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation. It has demonstrated cytotoxic effects on various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship has revealed that modifications to the benzoxazole moiety can significantly influence biological activity. For instance, compounds with electron-donating substituents exhibit enhanced activity compared to those with electron-withdrawing groups.
Study on Antimicrobial Activity
A comprehensive study screened multiple derivatives of benzoxazole compounds for their antimicrobial properties. The findings indicated that while many compounds exhibited low antibacterial activity, certain derivatives showed selective efficacy against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity Summary
| Compound ID | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 1 | Bacillus subtilis | 32 | Active |
| Compound 2 | Escherichia coli | >64 | Not Active |
| Compound 3 | Candida albicans | 16 | Active |
Study on Anticancer Effects
In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with lower toxicity to normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 15 | 4.5 |
| A549 | 20 | 5.0 |
| HepG2 | 10 | 6.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
